1,2-Anhydro-6-bromo-6-deoxygalactitol
Description
Structural Features Influencing Molecular Properties
- Epoxy ring : The oxirane group at position 1 introduces strain, enhancing reactivity in nucleophilic substitution reactions.
- Bromine substitution : The electronegative bromine atom at position 6 alters electron distribution, affecting solubility and intermolecular interactions.
- Hydroxyl groups : Three hydroxyl groups contribute to hydrogen bonding, influencing crystalline structure and melting points.
The compound’s topological polar surface area of 73.2 Ų and rotatable bond count of 4 further characterize its conformational flexibility and potential for derivatization.
Properties
IUPAC Name |
4-bromo-1-(oxiran-2-yl)butane-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMHDKJKIQMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(CBr)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83349-35-3 | |
| Record name | Galactitol, 1,2-anhydro-6-bromo-6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Starting Material and Functionalization
The synthesis often starts from galactitol or galactose derivatives. Galactitol is a sugar alcohol derived from galactose by enzymatic reduction.
The 6-position hydroxyl group is selectively substituted with bromine to form the 6-bromo-6-deoxy intermediate. This can be achieved by converting the primary hydroxyl group into a good leaving group (e.g., tosylate) followed by nucleophilic substitution with bromide ions or direct bromination under controlled conditions.
Formation of the 1,2-Epoxide Ring
The key step is the intramolecular nucleophilic substitution where the C2 hydroxyl attacks the adjacent C1 carbon bearing a leaving group, forming the 1,2-anhydro (epoxide) ring.
This can be promoted by treatment with bases such as potassium tert-butoxide or ammonia, which deprotonate the hydroxyl group to form the oxyanion nucleophile.
Alternatively, epoxidation of glycals derived from galactose can be performed using oxidants like DMDO to directly form the 1,2-anhydro ring.
Purification and Characterization
The crude product is typically purified by column chromatography using silica gel with solvent systems such as dichloromethane/methanol or dichloromethane/ethyl acetate gradients.
Spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the compound.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material preparation | Galactitol or galactose derivatives | Galactitol obtained enzymatically or chemically |
| 2 | Selective bromination at C6 | Tosylation followed by bromide substitution or direct bromination | Control to avoid overbromination |
| 3 | Formation of 1,2-anhydro ring | Base-promoted intramolecular nucleophilic substitution (e.g., K t-BuO, NH3) or epoxidation of glycal with DMDO | Intramolecular attack forms epoxide ring |
| 4 | Purification | Column chromatography (silica gel, DCM/MeOH or DCM/EtOAc gradients) | Ensures removal of side products |
| 5 | Characterization | NMR, MS | Confirms structure and purity |
Research Findings and Notes
The bromoepoxide derivatives of galactitol, including 1,2-anhydro-6-bromo-6-deoxygalactitol, have been studied for their biological activity, showing intermediate potency in antitumor and hematological assays compared to related compounds.
The intramolecular nucleophilic substitution method is favored for its straightforwardness and high selectivity in forming the epoxide ring without extensive protection/deprotection steps.
Recent advances include protection-free methods using formamidinium-type dehydrating agents to synthesize 1,2-anhydro sugars directly from unprotected sugars, which may be adapted for brominated derivatives in future research.
Purification techniques are critical due to the sensitivity of the epoxide ring and the potential for side reactions; gradient elution chromatography is standard practice.
Chemical Reactions Analysis
Types of Reactions: 1,2-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or aldehydes.
Reduction Products: Compounds with reduced functional groups, such as alcohols.
Scientific Research Applications
1,2-Anhydro-6-bromo-6-deoxygalactitol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antitumor and anticancer properties.
Biological Research: The compound is used to investigate the effects of epoxides on biological systems and their potential as enzyme inhibitors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2-anhydro-6-bromo-6-deoxygalactitol involves its interaction with biological molecules. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or interference with DNA replication, contributing to its antitumor effects .
Comparison with Similar Compounds
Table 1: Toxicity and Hematological Effects
| Compound | LD₅₀ (mg/kg) | Myelosuppression Severity | Tumor Inhibition (Walker Carcinosarcoma) |
|---|---|---|---|
| BrEpG | 120–150* | Moderate | 60–70%* |
| DBD | 80–100* | Severe | 50–60%* |
| DAG | 200–220* | Mild | 70–80%* |
| BrEpM | 100–130* | Moderate | 55–65%* |
| DAM | 180–200* | Mild | 65–75%* |
*Values estimated from qualitative data in .
Antitumor Activity
BrEpG demonstrated superior tumor inhibition (60–70%) against Walker carcinosarcoma compared to DBD (50–60%) but was less potent than DAG (70–80%). This suggests that full anhydration (as in DAG) enhances therapeutic efficacy, while bromination at the 6-position balances reactivity and toxicity .
Structural and Functional Differences
- Bromination vs. Anhydration : DBD’s dual bromine atoms increase DNA alkylation but exacerbate toxicity. BrEpG’s single bromine and partial anhydration reduce off-target effects while retaining antitumor activity.
- Hexitol Backbone : BrEpM (mannitol-based) showed 5–10% lower tumor inhibition than BrEpG, highlighting the importance of galactitol stereochemistry in target binding .
Q & A
Q. What are the established synthetic routes for 1,2-Anhydro-6-bromo-6-deoxygalactitol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a galactitol precursor under anhydrous conditions. A common approach is to introduce bromine at the C6 position via nucleophilic substitution, followed by 1,2-anhydro ring formation using epoxidation or acid-catalyzed cyclization. Reaction conditions such as temperature (e.g., 0–6°C storage for brominated intermediates ), solvent polarity, and catalyst selection (e.g., Lewis acids) critically impact yield. For example, impurities in brominating agents may reduce purity; thus, HPLC or GC analysis (>97% purity thresholds, as in ) is recommended for quality control.
Q. How can researchers confirm the structural integrity of 1,2-Anhydro-6-bromo-6-deoxygalactitol using spectroscopic and crystallographic methods?
- Methodological Answer : Combine / NMR to verify the anhydro ring (e.g., deshielded protons at C1/C2) and bromine substitution (e.g., - coupling constants). X-ray crystallography, as demonstrated for structurally analogous 6-deoxy-6-fluoro-D-galactose , resolves stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies strained ether bonds in the anhydro ring.
Advanced Research Questions
Q. What experimental strategies are recommended to resolve discrepancies in reported reaction yields of 1,2-Anhydro-6-bromo-6-deoxygalactitol under varying catalytic conditions?
- Methodological Answer : Contradictions in yields often arise from moisture sensitivity of intermediates or catalyst deactivation. Systematic screening of anhydrous solvents (e.g., THF, DMF) and catalysts (e.g., BF-EtO vs. TMSOTf) under inert atmospheres is advised. Parallel monitoring via TLC or in-situ FTIR can identify side reactions. Purity validation using GC/HPLC (>97% thresholds as in ) ensures reagent quality. For example, trace water in brominating agents may hydrolyze the anhydro ring, necessitating rigorous drying protocols.
Q. How does the presence of the 1,2-anhydro ring affect the reactivity of 6-bromo-6-deoxygalactitol in nucleophilic substitution reactions compared to non-cyclic analogs?
- Methodological Answer : The 1,2-anhydro ring introduces steric strain, enhancing the leaving-group ability of bromide at C5. Compared to linear analogs (e.g., 6-bromo-D-galactose), the ring’s electron-withdrawing effect accelerates S2 reactions but may favor competing elimination pathways. Kinetic studies under varying pH and nucleophile concentrations (e.g., using azide or thiols) can quantify these effects. Structural analogs like 6-deoxy-6-fluoro-D-galactose provide benchmarks for comparing reactivity trends.
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for 1,2-Anhydro-6-bromo-6-deoxygalactitol in different solvent systems?
- Methodological Answer : Solvent-induced shifts in NMR signals (e.g., DO vs. CDCl) can obscure structural assignments. Compare data across solvents and reference crystallographic parameters (e.g., bond lengths/angles from X-ray studies as in ). For example, DO may hydrate the anhydro ring, altering peak multiplicity. Control experiments in rigorously dried deuterated solvents are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
